

Application Note: A Detailed Protocol for the Synthesis of Dimethyl 2-hydroxyisophthalate

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Compound of Interest

Compound Name: *Dimethyl 2-hydroxyisophthalate*

CAS No.: 36669-06-4

Cat. No.: B123902

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Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of **Dimethyl 2-hydroxyisophthalate**, a valuable building block in the development of novel chemical entities.[1] The described method is based on the robust and well-established Fischer-Speier esterification of 2-hydroxyisophthalic acid. This document is intended for researchers, chemists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, safety precautions, and data presentation to ensure reproducible and efficient synthesis.

Introduction

Dimethyl 2-hydroxyisophthalate is an important organic intermediate used in the synthesis of more complex molecules, including macrocycles and specialized polymers. Its structure, featuring a phenolic hydroxyl group and two methyl ester functionalities on a benzene ring, allows for diverse subsequent chemical modifications. The reliable synthesis of this compound is therefore a critical first step in many research and development pipelines.

The protocol herein details the acid-catalyzed esterification of 2-hydroxyisophthalic acid using methanol. This method is favored for its operational simplicity and use of readily available and cost-effective reagents. We will elaborate on the rationale behind each step, from reagent selection to final product purification and characterization.

Reaction Scheme and Mechanism

The synthesis proceeds via a classic Fischer-Speier esterification. In this reaction, the dicarboxylic acid, 2-hydroxyisophthalic acid, is treated with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

Reaction:

Mechanism: The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of methanol then attacks this carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. This process occurs at both carboxylic acid sites on the isophthalic acid molecule. The use of excess methanol shifts the equilibrium towards the formation of the diester product, in accordance with Le Châtelier's principle.^[2]

Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
2-Hydroxyisophthalic Acid	≥98%	e.g., Simson Pharma	Starting material.
Methanol (Anhydrous)	ACS Grade	e.g., Sigma-Aldrich	Used as both reagent and solvent.
Sulfuric Acid (H ₂ SO ₄)	Concentrated (98%)	e.g., Fisher Scientific	Catalyst. Handle with extreme care.
Ethyl Acetate (EtOAc)	ACS Grade	Various	For extraction.
Saturated Sodium Bicarbonate (NaHCO ₃)	ACS Grade	Various	For neutralization wash.
Brine (Saturated NaCl solution)	ACS Grade	Various	For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO ₄)	ACS Grade	Various	For drying organic phase.

Safety and Handling

Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[3] All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[4]

- **Sulfuric Acid:** Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns. Handle with extreme care and add it slowly to the reaction mixture, as the dissolution in methanol is highly exothermic.
- **Methanol:** Methanol is flammable and toxic. Avoid contact with skin and inhalation of fumes.
- **Dimethyl 2-hydroxyisophthalate:** This compound is expected to cause skin and eye irritation.[5][6] Avoid breathing dust.[3]

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[4]

Experimental Protocol

This protocol is designed for a synthesis scale starting with 5 grams of 2-hydroxyisophthalic acid.

Step 1: Reaction Setup

- To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyisophthalic acid (5.0 g, 27.45 mmol).
- Add anhydrous methanol (100 mL) to the flask. The 2-hydroxyisophthalic acid may not fully dissolve at this stage.
- Place the flask in an ice-water bath to cool the mixture.
- While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL) dropwise to the suspension. Caution: This addition is exothermic.
- Remove the ice bath and attach a reflux condenser to the flask.

Step 2: Reflux

- Heat the reaction mixture to reflux using a heating mantle. The reflux temperature will be the boiling point of methanol (~65 °C).
- Maintain the reflux with vigorous stirring for 6-8 hours. The solid starting material should dissolve as the reaction progresses.
- The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

Step 3: Work-up and Isolation

- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator under reduced pressure.
- Dissolve the resulting oily residue in ethyl acetate (100 mL).

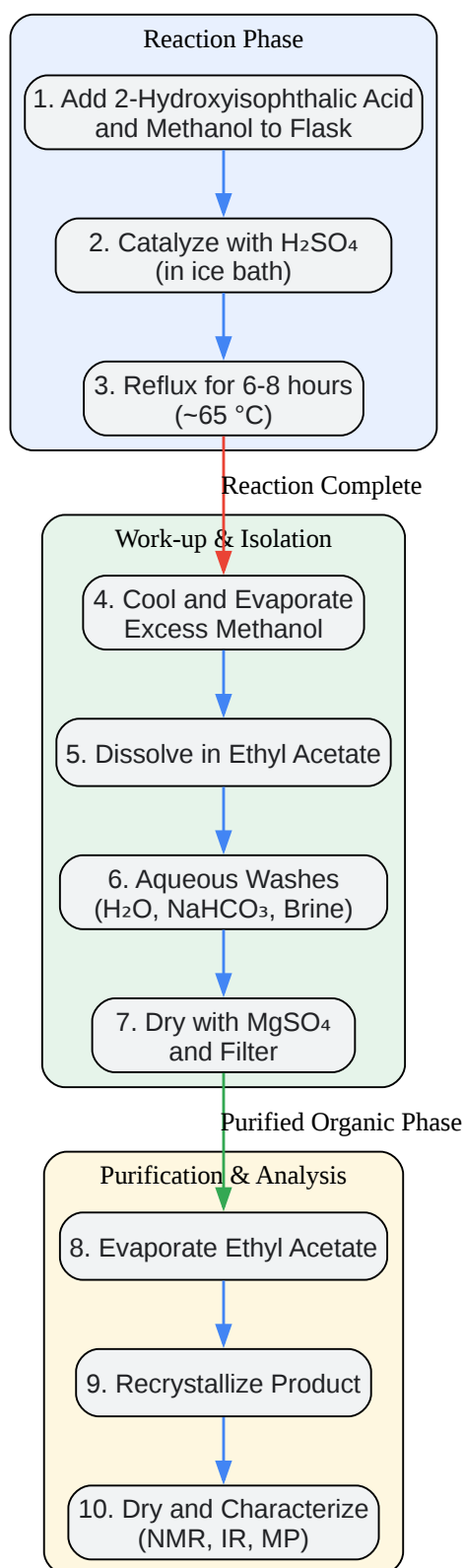
- Transfer the ethyl acetate solution to a 250 mL separatory funnel.
- Wash the organic layer sequentially with:
 - Deionized water (2 x 50 mL)
 - Saturated sodium bicarbonate solution (2 x 50 mL). Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
 - Brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
- Filter off the drying agent and collect the filtrate.

Step 4: Purification and Characterization

- Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude **Dimethyl 2-hydroxyisophthalate** as a solid.
- The crude product can be further purified by recrystallization from a suitable solvent such as a methanol/water mixture or toluene to obtain a white to off-white crystalline solid.
- Dry the purified product under vacuum.
- Determine the final mass and calculate the percentage yield.
- Characterize the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis).

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis process.



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Caption: Workflow for the synthesis of **Dimethyl 2-hydroxyisophthalate**.

Expected Results

The Fischer-Speier esterification is generally an efficient reaction. A typical yield for this synthesis is expected to be in the range of 80-95% after purification. The final product, **Dimethyl 2-hydroxyisophthalate** (CAS No: 36669-06-4, Molecular Formula: C₁₀H₁₀O₅), should be a white to off-white crystalline solid.[7][8] The purity should be confirmed by analytical methods, which will verify the presence of the characteristic functional groups and proton/carbon environments of the target molecule.

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